molecular formula C21H14N4O2S B2512421 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 688792-74-7

9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2512421
CAS No.: 688792-74-7
M. Wt: 386.43
InChI Key: XGLUMQPHFVLSLR-UHFFFAOYSA-N
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Description

The compound “9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene” is a complex organic molecule featuring a triazatetracyclo core structure with a nitrophenylmethylsulfanyl substituent

Biochemical Analysis

Biochemical Properties

. They have been tested for in vitro antibacterial activity against various bacteria and have shown promising minimum inhibitory concentration (MIC) values .

Cellular Effects

The cellular effects of 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline are not fully known. Related compounds have shown considerable changes in the bacterial cell membrane, which might be the cause or consequence of cell death .

Molecular Mechanism

The exact molecular mechanism of action of 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline is not yet known. It is speculated that it might interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene” typically involves multiple steps:

    Formation of the Triazatetracyclo Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenylmethyl Group: This step involves the reaction of the intermediate with 4-nitrobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo various substitution reactions at the aromatic ring or the triazatetracyclo core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an antimicrobial or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene can be compared with other triazatetracyclo compounds or those with similar substituents.

Uniqueness

  • Structural Features : The combination of the triazatetracyclo core with the nitrophenylmethylsulfanyl group is unique.
  • Reactivity : Its reactivity profile might differ from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-25(27)15-11-9-14(10-12-15)13-28-21-23-17-6-2-1-5-16(17)20-22-18-7-3-4-8-19(18)24(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLUMQPHFVLSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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